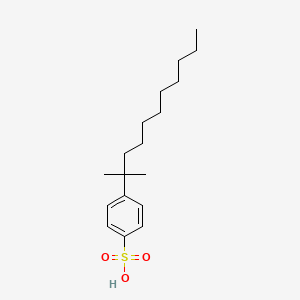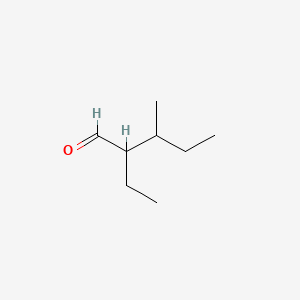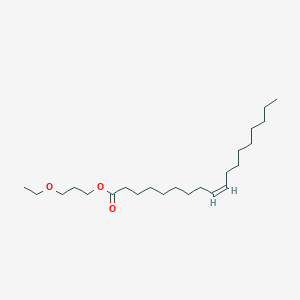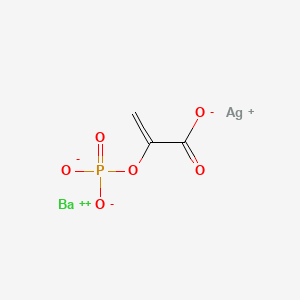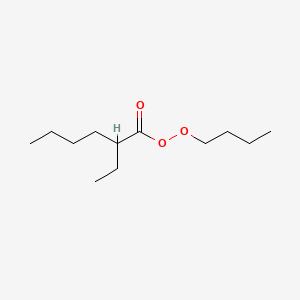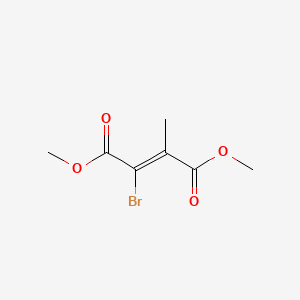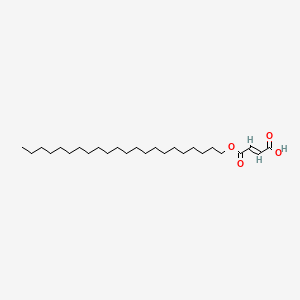
Isotridecyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotridecyl chloroformate is an organic compound with the chemical formula C14H27ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .
Méthodes De Préparation
Isotridecyl chloroformate can be synthesized through the reaction of isotridecyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C13H27OH+COCl2→C14H27ClO2+HCl
Industrial production methods often involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions usually include low temperatures to prevent decomposition and side reactions .
Analyse Des Réactions Chimiques
Isotridecyl chloroformate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:
- Reaction with amines:
C14H27ClO2+RNH2→C14H27NHCO2R+HCl
- Reaction with alcohols:
C14H27ClO2+ROH→C14H27ORCO2R+HCl
- Reaction with amines:
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form isotridecyl alcohol, carbon dioxide, and hydrochloric acid:
C14H27ClO2+H2O→C13H27OH+CO2+HCl
-
Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions .
Applications De Recherche Scientifique
Isotridecyl chloroformate has various applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the chloroformate group into organic molecules, which can be further transformed into carbamates, carbonates, and other derivatives.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers, where it acts as a cross-linking agent or a building block for more complex structures.
Bioconjugation: In biochemistry, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Analytical Chemistry: It serves as a derivatization agent in chromatography to enhance the detection and quantification of various compounds.
Mécanisme D'action
The mechanism of action of isotridecyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Comparaison Avec Des Composés Similaires
Isotridecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. While all these compounds share similar reactivity patterns, this compound is unique due to its longer alkyl chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity .
Similar Compounds
- Methyl chloroformate (CH3OCOCl)
- Ethyl chloroformate (C2H5OCOCl)
- Benzyl chloroformate (C6H5CH2OCOCl)
- Isopropyl chloroformate (C3H7OCOCl)
These compounds are used in various applications, including organic synthesis, polymer chemistry, and bioconjugation, similar to this compound .
Propriétés
Numéro CAS |
84000-61-3 |
|---|---|
Formule moléculaire |
C14H27ClO2 |
Poids moléculaire |
262.81 g/mol |
Nom IUPAC |
11-methyldodecyl carbonochloridate |
InChI |
InChI=1S/C14H27ClO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-14(15)16/h13H,3-12H2,1-2H3 |
Clé InChI |
MLCHMHVHGWFCII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


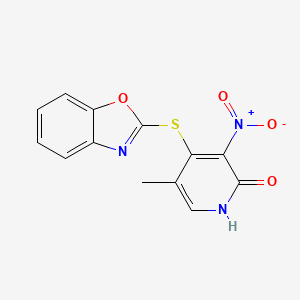

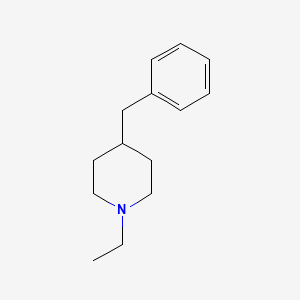

![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
